

S55746 structure-based drug design approach

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **s55746**

CAS No.: 1448525-91-4

Cat. No.: S3316415

[Get Quote](#)

S55746: A Novel BCL-2 Selective Inhibitor

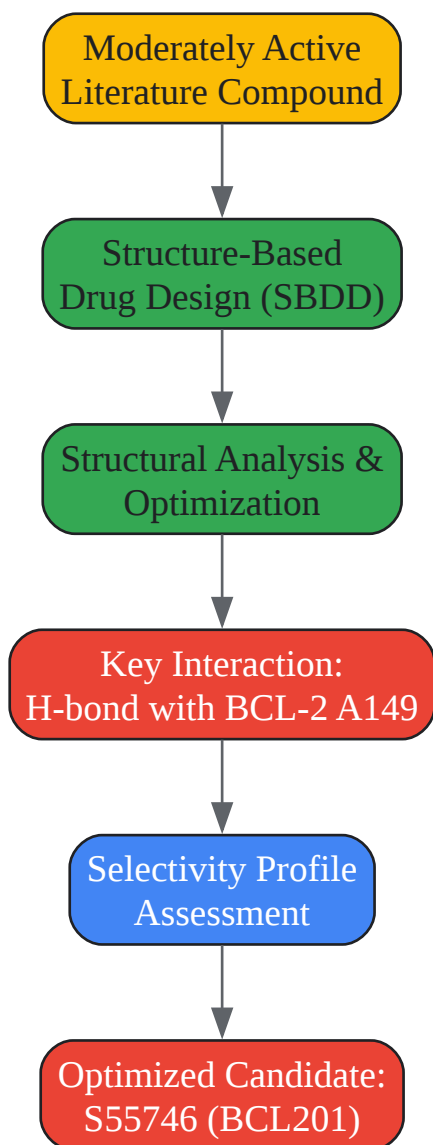
S55746 (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that serves as a potent and selective inhibitor of the anti-apoptotic protein BCL-2. Its development was driven by the need to overcome the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-263) by sparing BCL-XL, which is crucial for platelet survival [1].

Structural Basis & Drug Design Approach

The discovery of **S55746** was achieved through a **structure-based drug design (SBDD)** approach, starting from a moderately active literature compound [1].

- **Binding Site:** **S55746** occupies the hydrophobic groove of the BCL-2 protein, which is the same site used for natural interactions with pro-apoptotic proteins like PUMA. However, its binding mode is distinct from venetoclax (ABT-199). While venetoclax occupies surface areas S2/S3/S4/S5, **S55746** primarily occupies the S1/S2/S3 region [1].
- **Key Interaction:** A critical feature of its binding is the formation of a single hydrogen bond with the backbone carbonyl of residue A149, buried deep within the S2 pocket. The binding is characterized by a high enthalpic efficiency, suggesting optimal polar and van der Waals interactions for high specificity [1].
- **Selectivity:** The SBDD efforts successfully optimized selectivity. **S55746** demonstrates poor affinity for BCL-XL and no significant binding to MCL-1 or BFL-1, which is crucial for its safety profile [1].

The following diagram illustrates the transition from the initial lead compound to the optimized drug candidate **S55746** through iterative structure-based design.



[Click to download full resolution via product page](#)

Quantitative Affinity and Selectivity Profile

The table below summarizes the key biophysical binding data for **S55746** in comparison to other BCL-2 inhibitors, demonstrating its high potency and selectivity [1].

Target	Assay Type	S55746 Affinity (K _i or K _D)	ABT-263 (Navitoclax) Affinity	Selectivity vs. BCL-XL (Fold)
BCL-2	Fluorescence Polarization (K _i)	1.3 nM	4.5 nM	~70 to 400-fold
BCL-XL	Fluorescence Polarization (K _i)	520 nM	3.5 nM	
MCL-1	FP (% Inhibition)	~4.4% at 30 μM	9.4% at 10 μM	Not significant
BFL-1	FP (% Inhibition)	7.4% at 5 μM	Not Tested	Not significant
BCL-2	SPR AIS (K _D)	3.9 nM	2.1 nM	

Experimental Protocols & Methodologies

While the search results do not provide step-by-step laboratory manuals, the following summaries detail the core methodologies used to characterize **S55746**, as described in the primary research literature [1].

Biophysical Binding Assays

- **Fluorescence Polarization (FP)**

- **Purpose:** To determine the affinity (K_i) of **S55746** for BCL-2 family proteins.
- **Protocol Outline:** A fluorescently labeled BH3 peptide (e.g., from PUMA) is bound to the BCL-2 protein, resulting in high polarization. The test compound (**S55746**) is titrated into the solution, displacing the fluorescent peptide and causing a decrease in polarization. The IC₅₀ and K_i values are calculated from the displacement curve.
- **Key Reagents:** Recombinant BCL-2, BCL-XL, MCL-1 proteins; fluorescent BH3 peptide; assay buffer.

- **Surface Plasmon Resonance (SPR) - Affinity in Solution (AIS)**

- **Purpose:** To measure the direct binding affinity (K_D) in solution.
- **Protocol Outline:** **S55746** is pre-mixed with BCL-2 protein in solution at various concentrations and allowed to reach equilibrium. This mixture is then flowed over a sensor chip coated with a

low molecular weight capture compound. The amount of free BCL-2 captured is measured, allowing for the calculation of the K_D .

- **Isothermal Titration Calorimetry (ITC)**

- **Purpose:** To characterize the thermodynamics of binding (enthalpy ΔH).
- **Protocol Outline:** **S55746** is titrated step-by-step into a solution of BCL-2 protein in a sample cell. The instrument measures the heat released or absorbed with each injection. The data is fitted to determine K_D , ΔH , and stoichiometry (N).

Cell-Based Functional Assays

- **Cell Viability/Cytotoxicity (IC_{50} Determination)**

- **Purpose:** To evaluate the potency of **S55746** in inducing cell death in BCL-2-dependent cancer cell lines.
- **Protocol Outline:**
 - **Cell Lines:** Use BCL-2-dependent lines (e.g., RS4;11 acute lymphoblastic leukemia) and BCL-XL-dependent controls (e.g., H146 small cell lung carcinoma).
 - **Treatment:** Seed cells and treat with a dose range of **S55746** (e.g., 0.01 - 10 μM) for 72 hours.
 - **Viability Measurement:** Use a standard viability assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay) to quantify ATP, which correlates with metabolically active cells.
 - **Data Analysis:** Calculate the percentage of cell killing and determine the IC_{50} value using non-linear regression (e.g., four-parameter logistic curve).

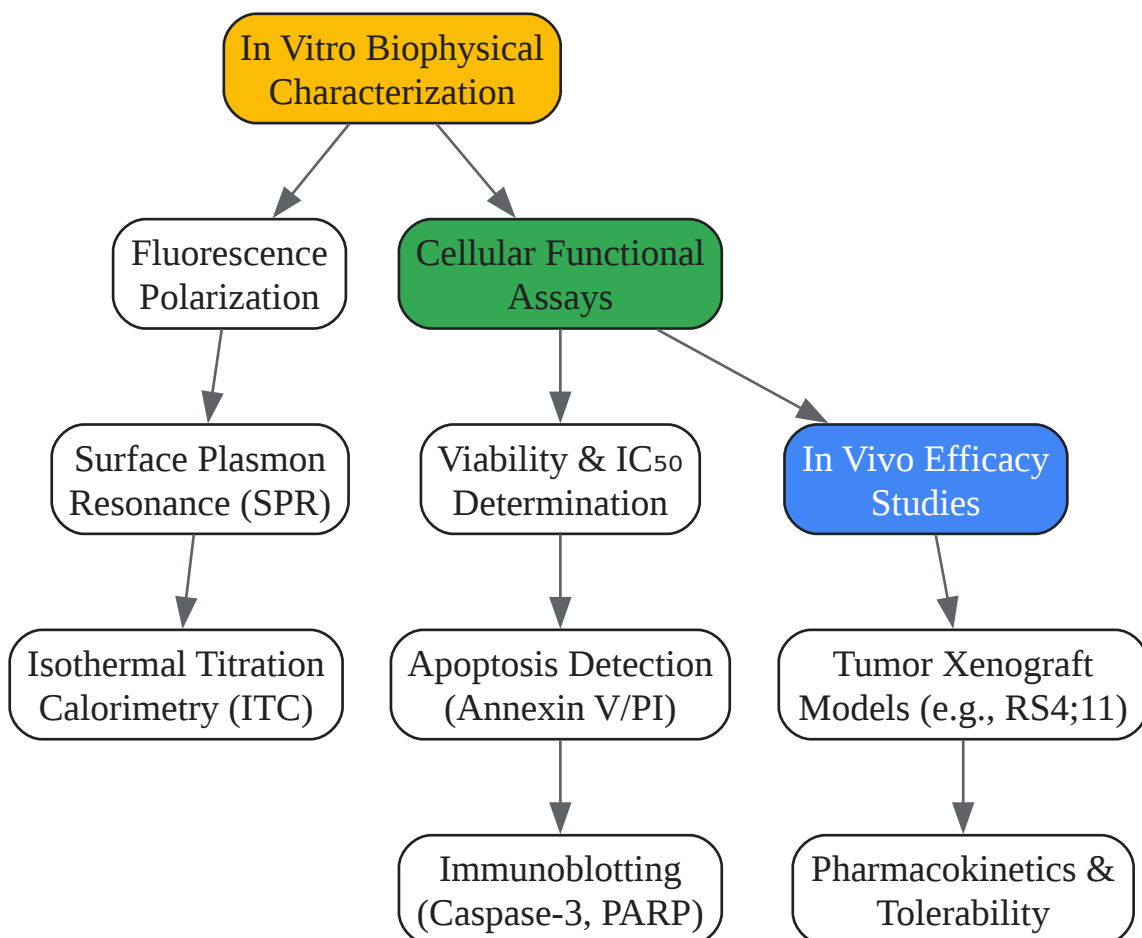
- **Apoptosis Detection by Flow Cytometry**

- **Purpose:** To confirm that cell death occurs via apoptosis.
- **Protocol Outline:**
 - **Treatment:** Treat RS4;11 cells with **S55746** at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 μM) for a shorter duration (e.g., 2-6 hours).
 - **Staining:** Harvest cells and stain with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye that stains late apoptotic and necrotic cells).
 - **Analysis:** Analyze samples using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) is quantified.

- **Immunoblotting (Western Blot) for Apoptotic Markers**

- **Purpose:** To detect biochemical hallmarks of apoptosis.
- **Protocol Outline:**
 - **Treatment & Lysis:** Treat cells with **S55746** (e.g., 0, 0.1, 0.3, 1 μ M for 72h) and lyse to extract proteins.
 - **Gel Electrophoresis & Transfer:** Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
 - **Antibody Probing:** Probe the membrane with primary antibodies against:
 - Cleaved Caspase-3 (activated executioner caspase)
 - Cleaved PARP (a substrate of activated caspases)
 - BCL-2 family proteins (to study complex disruption, e.g., BCL-2/BAX co-immunoprecipitation).
 - **Detection:** Use HRP-conjugated secondary antibodies and chemiluminescent substrate for detection.

The workflow below summarizes the key experimental phases used to validate **S55746**, from in vitro binding to in vivo efficacy.



[Click to download full resolution via product page](#)

In Vivo Efficacy and Clinical Translation

- **In Vivo Models: S55746** was administered orally (25 mg/kg and 100 mg/kg) daily in female SCID mice bearing RS4;11 or Toledo hematological xenografts. It demonstrated robust, dose-dependent anti-tumor efficacy with no weight loss or changes in behavior, indicating it was well-tolerated. Furthermore, it did not induce platelet loss in vivo, confirming its BCL-XL-sparing properties [1] [2].
- **Clinical Trials (Phase I): S55746** progressed to multiple Phase I clinical trials in patients with hematological malignancies [1] [3].
 - **NCT02920697**: For relapsed/refractory Chronic Lymphocytic Leukemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM). Status: **Completed**.
 - **NCT02920541**: For Acute Myeloid Leukaemia (AML) and Myelodysplastic Syndrome (MDS). Status: **Completed**.
 - **NCT02603445**: For Follicular Lymphoma and Mantle Cell Lymphoma. Status: **Completed**.
 - The primary objectives were to determine the safety profile, tolerability, and recommended Phase II dose [3].

Future Perspectives and Challenges

The field of BCL-2 inhibition continues to evolve. While venetoclax has been a breakthrough, resistance mechanisms have emerged, including mutations in the BCL-2 gene (e.g., G101V) and upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL [4] [5] [6]. Current research is focused on developing next-generation inhibitors that can overcome this resistance, such as cyclic peptides that bind differently to the hydrophobic groove, as well as novel modalities like PROTACs and antibody-drug conjugates (ADCs) [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. S55746 is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]
2. S55746 | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

3. Phase I dose-escalation study of oral administration ... [isrctn.com]
4. Cyclic peptides discriminate BCL-2 and its clinical mutants ... [nature.com]
5. Employing a drug repurposing strategy to identify B-cell ... [sciencedirect.com]
6. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

To cite this document: Smolecule. [S55746 structure-based drug design approach]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3316415#s55746-structure-based-drug-design-approach>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com